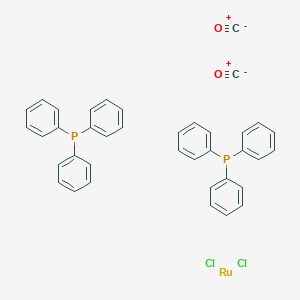

Monoxyde de carbone ; rhénium(2+)

Vue d'ensemble

Description

Carbon monoxide and rhenium complexes have been extensively studied due to their potential in various chemical processes. These compounds are particularly notable for their role in catalysis and organometallic chemistry.

Synthesis Analysis

The synthesis of carbon monoxide and rhenium complexes often involves the reaction of rhenium with carbon monoxide under specific conditions. For example, Fredette and Lock (1973) detailed the synthesis of rhenium β-diketone complexes, highlighting the intricacies of rhenium's reaction with carbon monoxide and other components (Fredette & Lock, 1973).

Molecular Structure Analysis

The molecular structure of rhenium and carbon monoxide complexes is often characterized by unique bonding patterns and coordination geometries. For instance, a study by Hertzer and Walton (1977) on rhenium(II) carbonyl derivatives provided insights into the molecular arrangement and electronic structure of these compounds (Hertzer & Walton, 1977).

Chemical Reactions and Properties

The reactivity of carbon monoxide and rhenium complexes is diverse, with applications in various catalytic and synthetic processes. A study by Agarwal et al. (2012) explored the mechanisms for CO production using reduced rhenium tricarbonyl catalysts, demonstrating the complex chemical behavior of these compounds (Agarwal et al., 2012).

Physical Properties Analysis

The physical properties of carbon monoxide and rhenium complexes, such as solubility, melting points, and boiling points, are crucial for their application in different chemical environments. Baldas et al. (1982) investigated the crystal structure of carbonyltris(diethyldithiocarbamato) technetium(III), providing valuable data on the physical characteristics of similar rhenium complexes (Baldas et al., 1982).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and bonding characteristics, are key to understanding the applications of rhenium and carbon monoxide complexes. Zhu et al. (2019) discussed the palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide, which can shed light on the chemical behaviors of similar rhenium complexes (Zhu et al., 2019).

Applications De Recherche Scientifique

Catalyseur pour la réduction du CO2

Les complexes moléculaires de Re (4,4′-dcbpy) (CO) 3 Cl (dcbpy = acide dicarboxylique-2,2’-bipyridyl) et [Ru (dcbpy) 3] 2+ sont co-assemblés en échafaudages UiO-66 comme des imperfections structurelles pour la réduction photocatalytique du CO 2 . Ce processus est appelé Re-Ru@U . Le composant ReC 2 sert à la fois de photosensibilisateur et de catalyseur, et le composant RuC 2 agit comme un photosensibilisateur supplémentaire pour fournir le deuxième électron pour la réduction du CO 2 .

Performance photocatalytique

Le co-assemblage des métaux doubles Re et Ru dans la matrice favorise le transfert d'électrons des centres réductifs Ru vers les centres Re réduits à un électron et explique l'activité supérieure de l'évolution du CO . Cette stratégie aide à développer des catalyseurs multimétalliques par un assemblage facile dans des échafaudages MOF pour améliorer les performances photocatalytiques .

Oxydation du CO

Le rhodium (Rh) et le ruthénium (Ru) sont des matériaux catalytiques très importants dans diverses réactions d'oxydation . Ce sont les meilleurs catalyseurs monométalliques pour l'oxydation du monoxyde de carbone (CO) et sont utilisés dans la pratique dans les convertisseurs catalytiques résidentiels . Ces catalyseurs sont actifs pour l'oxydation du CO à basse température .

Contrôle de la pollution atmosphérique

L'oxydation catalytique du CO à température ambiante est une réaction très importante pour le maintien de la vie dans des atmosphères fermées telles que les sous-marins et les vaisseaux spatiaux . Un convertisseur catalytique est un dispositif de contrôle des émissions qui est utilisé pour réduire la toxicité des émissions provenant de la combustion de produits

Mécanisme D'action

Target of Action

The primary targets of the compound “Carbon monoxide; rhenium(2+)” are bacterial cells. The combined action of singlet oxygen (1 O 2) and photoinduced carbon monoxide (CO) released by tricarbonyl metal complexes is a promising synergic treatment against multi-resistant bacterial infections .

Mode of Action

The compound interacts with its targets through a process of photoinduction. Upon irradiation, the compound undergoes a fast photoreaction, releasing carbon monoxide (CO) in a controlled manner . This CO release is essential for the therapeutic potential of the molecule . The compound also generates singlet oxygen, which plays a key role in its antibacterial capacity .

Biochemical Pathways

The compound affects the heme degradation pathway. Carbon monoxide (CO) is generated in living organisms during the degradation of heme by the enzyme heme oxygenase . The compound, being a carbon monoxide-releasing molecule (CORM), can deliver controlled quantities of CO gas to cells and tissues, thus exerting a broad spectrum of pharmacological effects .

Pharmacokinetics

The compound is designed to release controlled amounts of carbon monoxide (CO). CORMs are being developed as potential therapeutic agents to locally deliver CO to cells and tissues, thus overcoming limitations of CO gas inhalation protocols . The release of CO from the compound can be induced photochemically .

Result of Action

The result of the compound’s action is the generation of singlet oxygen and the release of carbon monoxide, which leads to antibacterial effects . The effective photochemical release of CO associated with clear optical variations could make the compound a prototype of new photochemically-active agents, potentially useful for integration in photoCORM materials .

Action Environment

The action of the compound can be influenced by environmental factors such as light and temperature. The compound requires irradiation in the near-UV range for its photoreaction . The apparent photodegradation rate constants depend on the coordinating ability of the solvent, being lowest in acetonitrile . The rate value increases as the temperature rises, suggesting a reactive IL excited state thermally populated from the MLCT excited state involved .

Safety and Hazards

Exposure to carbon monoxide can have severe health implications. When inhaled, carbon monoxide binds to hemoglobin in the blood, reducing its ability to transport oxygen to vital organs and tissues . The most common symptoms of CO poisoning are headache, dizziness, weakness, nausea, vomiting, chest pain, and confusion .

Orientations Futures

The development of photoactive CO-releasing materials (PhotoCORMa) is a promising route for future clinical applications . The use of rhenium in catalysts is expected to increase dramatically due to its high resistance to catalyst poisoning . The research on the chemistry and biological activities of CO-RMs has greatly intensified indicating that their potential use as CO delivering agents for the treatment of several pathological conditions is feasible .

Propriétés

IUPAC Name |

carbon monoxide;rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10CO.2Re/c10*1-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHEHXAMPQGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re].[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10O10Re2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow powder; Insoluble in water; Not flammable; [MSDSonline] | |

| Record name | Dirhenium decacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14285-68-8 | |

| Record name | Dirhenium decacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14285-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium, decacarbonyldi-, (Re-Re) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decacarbonyldirhenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)